

physical properties of deuterated 2-Allyl-3-methylpyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allyl-3-methylpyrazine-d3

Cat. No.: B12368354

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Deuterated 2-Allyl-3-methylpyrazine

This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of deuterated 2-Allyl-3-methylpyrazine. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. While specific experimental data for the deuterated form is limited, this document compiles available information for the parent compound and structurally similar molecules to provide a thorough reference.

Physical and Chemical Properties

Direct experimental data for deuterated 2-Allyl-3-methylpyrazine is not readily available in the public domain. However, its physical properties are expected to be very similar to its non-deuterated counterpart. The introduction of deuterium atoms results in a slight increase in molecular weight but typically has a minimal impact on bulk physical properties such as boiling point, density, and refractive index. The following table summarizes the known physical properties of 2-Allyl-3-methylpyrazine and related, structurally similar alkylpyrazines to provide a comparative reference.

Property	2-Allyl-3-methylpyrazin e	2-Ethyl-3-methylpyrazin e	2-Butyl-3-methylpyrazin e	2-Isobutyl-3-methylpyrazin e
Molecular Formula	C ₈ H ₁₀ N ₂	C ₇ H ₁₀ N ₂	C ₉ H ₁₄ N ₂	C ₉ H ₁₄ N ₂
Molecular Weight	134.18 g/mol	122.17 g/mol [1] [2]	150.22 g/mol	150.22 g/mol [3]
Boiling Point	Not available	57 °C at 10 mmHg [2] [4]	212-214 °C at 760 mmHg (est.) [5]	199-201 °C at 760 mmHg [6]
Density	Not available	0.987 g/mL at 25 °C [4]	Not available	Not available
Refractive Index	Not available	n _{20/D} 1.503 [4]	Not available	Not available

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of deuterated 2-Allyl-3-methylpyrazine. These protocols are based on established methods for the synthesis and analysis of deuterated alkylpyrazines.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthesis of Deuterated 2-Allyl-3-methylpyrazine

The synthesis of deuterated 2-Allyl-3-methylpyrazine can be achieved through a multi-step process involving the initial synthesis of the non-deuterated pyrazine followed by a deuteration step. One possible route is the deuteration of the methyl group.

Objective: To synthesize 2-Allyl-3-(methyl-d₃)-pyrazine.

Materials:

- 2,3-Dimethylpyrazine
- Allyl bromide

- Sodium hydride (NaH)
- Deuterated methyl iodide (CD_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Synthesis of 2-Allyl-3-methylpyrazine:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of 2,3-dimethylpyrazine in anhydrous THF to the flask.
 - After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
 - Add allyl bromide dropwise to the reaction mixture.
 - Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH_4Cl .
 - Extract the aqueous layer with diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous $MgSO_4$.
 - Filter and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain pure 2-Allyl-3-methylpyrazine.
- Deuteration of the Methyl Group:
 - A common synthetic route involves starting with 2,3-dimethylpyrazine, performing an allylation reaction using allyl bromide in the presence of a base to yield 2-Allyl-3-methylpyrazine, and then employing deuterated reagents like deuterated methyl iodide for the final product.[10]
 - Alternatively, a Grignard reaction approach can be used. This involves the chlorination of an alkylpyrazine to an alkylchloropyrazine, followed by a nucleophilic coupling with a deuterium-labeled alkyl magnesium halide (Grignard reagent).[8]

Characterization of Deuterated 2-Allyl-3-methylpyrazine

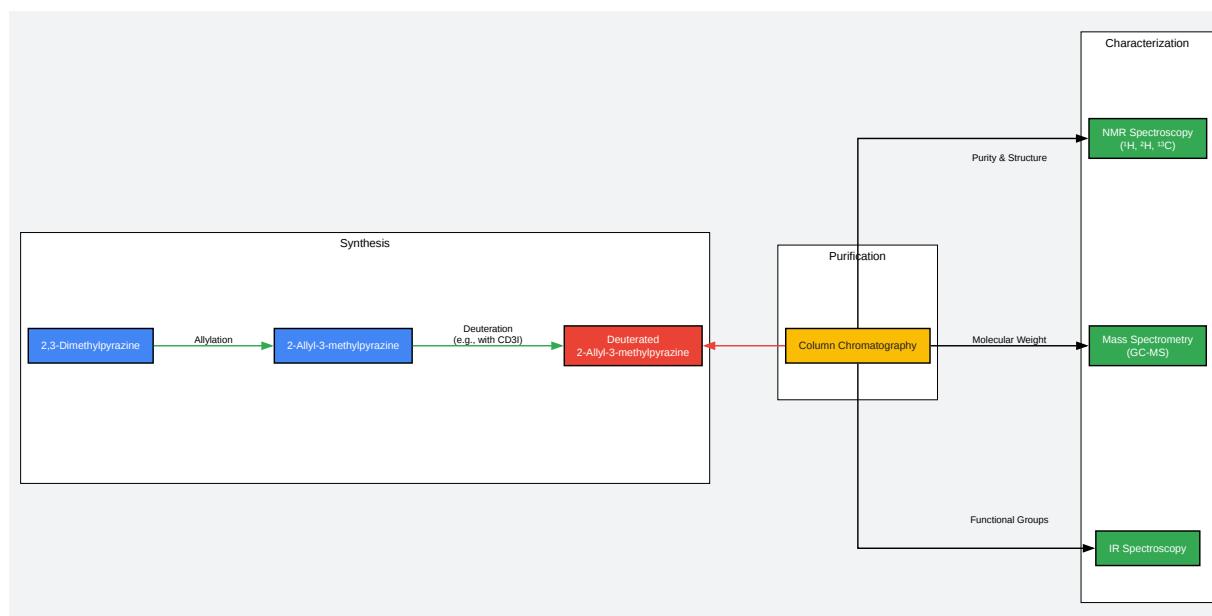
The successful synthesis and purity of the deuterated compound must be confirmed through various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. In the case of 2-Allyl-3-(methyl-d₃)-pyrazine, the singlet corresponding to the methyl protons should be absent or significantly reduced in intensity. The characteristic signals for the allyl group and the pyrazine ring protons should be present.
- ^2H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal in the deuterium NMR spectrum at the chemical shift corresponding to the methyl group confirms the successful incorporation of deuterium.
- ^{13}C NMR: The carbon NMR spectrum can further confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight of the compound and to assess its purity. The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) that is three mass units higher


than the non-deuterated 2-Allyl-3-methylpyrazine due to the presence of three deuterium atoms. The fragmentation pattern can also provide structural information.

3. Infrared (IR) Spectroscopy:

- Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule. The C-H stretching vibrations of the methyl group (around 2900-3000 cm^{-1}) in the non-deuterated compound will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm^{-1}) in the deuterated analogue.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of deuterated 2-Allyl-3-methylpyrazine.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for deuterated 2-Allyl-3-methylpyrazine.

Biological Activity

Alkylpyrazines are a class of naturally occurring compounds found in various raw and roasted foods, contributing significantly to their aroma and flavor.[\[11\]](#) Beyond their sensory properties, several alkylpyrazines have demonstrated antimicrobial activity against a range of bacteria and fungi.[\[12\]](#)[\[13\]](#)[\[14\]](#) For instance, 2,5-dimethylpyrazine has shown efficacy against *E. coli*, and 2-ethyl-3-methylpyrazine has exhibited inhibitory effects against the plant pathogen *Ralstonia solanacearum*.[\[12\]](#) The antimicrobial action of alkylpyrazines is thought to be related to their hydrophobicity.[\[12\]](#) While specific biological studies on deuterated 2-Allyl-3-methylpyrazine are not widely reported, the parent compound and other alkylpyrazines are recognized as safe for use as flavoring agents in food.[\[12\]](#) The deuterated form is primarily of interest for use as an internal standard in metabolic studies and for quantifying the parent compound in various matrices using isotope dilution assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ETHYL-3-METHYLPYRAZINE [ventus.com]
- 2. 2-Ethyl-3-methylpyrazine CAS#: 15707-23-0 [m.chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 2-Ethyl-3-methylpyrazine = 98 , FCC, FG 15707-23-0 [sigmaaldrich.com]
- 5. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodsentscompany.com]
- 6. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodsentscompany.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy 2-Allyl-3-methylpyrazine-d3 (EVT-12501829) [evitachem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products | MDPI [mdpi.com]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of deuterated 2-Allyl-3-methylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368354#physical-properties-of-deuterated-2-allyl-3-methylpyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com